molecular formula C11H18O3 B8447480 6,6-Diethoxybicyclo[3.2.0]heptan-2-one

6,6-Diethoxybicyclo[3.2.0]heptan-2-one

Cat. No.: B8447480
M. Wt: 198.26 g/mol
InChI Key: TYZYJXJGJXVZEG-UHFFFAOYSA-N
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Description

6,6-Diethoxybicyclo[3.2.0]heptan-2-one is a bicyclic ketone featuring a [3.2.0] bicyclo framework with ethoxy substituents at the C6 positions. This compound is synthesized via photochemical cycloaddition reactions, as demonstrated in the synthesis of structurally related derivatives (e.g., 6,6-diethoxy-3-oxabicyclo[3.2.0]heptan-2-one derivatives via irradiation of lactones with 1,1-diethoxyethylene) .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

6,6-diethoxybicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C11H18O3/c1-3-13-11(14-4-2)7-8-9(11)5-6-10(8)12/h8-9H,3-7H2,1-2H3

InChI Key

TYZYJXJGJXVZEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC2C1CCC2=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Bicyclic Systems and Substituents

The table below compares the molecular frameworks, substituents, and key properties of 6,6-Diethoxybicyclo[3.2.0]heptan-2-one with related bicyclic ketones:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound [3.2.0] Diethoxy at C6 C11H18O3 198.26 Photochemical synthesis; high steric hindrance
3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one [3.2.0] Dimethyl at C3 C9H14O 138.21 Copper(I)-catalyzed synthesis; precursor to bioactive molecules
Nopinone (6,6-Dimethylbicyclo[3.1.1]heptan-2-one) [3.1.1] Dimethyl at C6 C9H14O 138.21 Natural fragrance component; terpene degradation product
6,6-Dimethylbicyclo[2.2.1]heptan-2-one [2.2.1] Dimethyl at C6 C9H14O 138.21 Higher ring strain; limited synthetic utility

Key Observations :

  • Ring Strain : The [3.2.0] system exhibits moderate strain compared to the more rigid [2.2.1] framework, affecting reactivity in ring-opening reactions.
  • Substituent Effects: Ethoxy groups in the target compound enhance solubility in polar solvents compared to methyl-substituted analogs like nopinone.

Insights :

  • Photochemical vs. Catalytic Methods: The target compound’s synthesis relies on light-induced cycloadditions, whereas nopinone derivatives use acid-catalyzed transesterification.
  • Efficiency: Multi-step routes for cannabinoid-related bicyclic ketones (e.g., nabilone derivatives) often suffer from low yields (<10% in early methods), but modern strategies achieve >50% yields .

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